

# Application Note: Validated HPLC Method for the Analysis of Dasatinib N-oxide

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## Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

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## Abstract

This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Dasatinib N-oxide**, a significant impurity and metabolite of Dasatinib. The method is demonstrated to be simple, precise, accurate, and specific, making it suitable for routine quality control and stability studies of Dasatinib drug substances and formulations. The separation was achieved on a C18 column with a gradient elution using a phosphate buffer and acetonitrile. Detection was carried out using a UV-Vis detector. The method was validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

## Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).<sup>[1]</sup> During the synthesis, storage, or metabolism of Dasatinib, various related substances can be formed. One of the critical process-related impurities and a known metabolite is **Dasatinib N-oxide**.<sup>[1][2]</sup> Monitoring and controlling the levels of such impurities is crucial to ensure the safety and efficacy of the drug product. This application note presents a detailed, validated HPLC method for the quantitative determination of **Dasatinib N-oxide**.

## Experimental Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data station.

## Chemicals and Reagents

- Dasatinib and **Dasatinib N-oxide** reference standards
- Acetonitrile (HPLC grade)[[1](#)]
- Methanol (HPLC grade)[[1](#)]
- Potassium dihydrogen phosphate (AR grade)[[1](#)]
- Sodium 1-octane sulfonic acid (AR grade)[[1](#)]
- Potassium hydroxide (AR grade)[[1](#)]
- Water (HPLC grade)

## Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of **Dasatinib N-oxide**.

Parameter	Condition
Column	Inertsil ODS 3V, 150mm x 4.6mm, 5µm[1]
Mobile Phase A	Buffer: 1.36g of potassium dihydrogen phosphate and 1.0g of sodium 1-octane sulfonic acid in 1000ml of water, pH adjusted to 6.0 with dilute potassium hydroxide solution.[1]
Mobile Phase B	Acetonitrile[1]
Gradient Program	A gradient program should be optimized to ensure separation from Dasatinib and other impurities. A representative gradient is provided in the detailed protocol.
Flow Rate	1.0 mL/min[1]
Column Temperature	50°C[1]
Detection Wavelength	315 nm[1]
Injection Volume	20 µL[1]
Diluent	Methanol[1]

## Protocols

### Preparation of Solutions

Buffer Preparation (Mobile Phase A):

- Accurately weigh 1.36 g of potassium dihydrogen phosphate and 1.0 g of sodium 1-octane sulfonic acid.[1]
- Dissolve the salts in 1000 mL of HPLC grade water.[1]
- Adjust the pH of the solution to 6.0 with a dilute potassium hydroxide solution.[1]
- Filter the buffer through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution Preparation (**Dasatinib N-oxide**):

- Accurately weigh about 10 mg of **Dasatinib N-oxide** reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with methanol. This yields a stock solution of approximately 100 µg/mL.<sup>[1]</sup>

#### Working Standard Solution Preparation:

- Further dilute the standard stock solution with the diluent (methanol) to achieve a final concentration of approximately 0.5 µg/mL.<sup>[1]</sup> This concentration corresponds to a 0.1% level with respect to a 500 µg/mL sample concentration.<sup>[1]</sup>

#### Sample Preparation (for Drug Substance):

- Accurately weigh about 50 mg of the Dasatinib drug substance into a 100 mL volumetric flask.
- Dissolve and dilute to volume with methanol to obtain a sample solution concentration of 500 µg/mL.<sup>[1]</sup>

## HPLC Method Protocol

- Set up the HPLC system with the chromatographic conditions specified in the table above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (diluent) to ensure that there are no interfering peaks at the retention time of **Dasatinib N-oxide**.<sup>[1]</sup>
- Inject the working standard solution in replicate (e.g., six injections) to check for system suitability.<sup>[1]</sup> The relative standard deviation (RSD) of the peak areas should be not more than 5.0%.<sup>[1]</sup>
- Inject the sample solution.
- Identify the **Dasatinib N-oxide** peak in the sample chromatogram by comparing its retention time with that of the standard.

- Calculate the amount of **Dasatinib N-oxide** in the sample using the peak areas obtained from the standard and sample chromatograms.

## Method Validation Summary

The analytical method was validated according to ICH guidelines, and the results are summarized below.

Validation Parameter	Result
Specificity	The method demonstrated good resolution between Dasatinib and Dasatinib N-oxide, as well as other process-related impurities.[1] Forced degradation studies showed no interference from degradation products at the retention time of Dasatinib N-oxide.
Linearity	A linear relationship was observed over a concentration range with a correlation coefficient ( $r^2$ ) > 0.999.[3]
Accuracy (% Recovery)	The mean recovery was found to be within 98-102%.[4]
Precision (% RSD)	- Intra-day Precision: %RSD was found to be less than 2.0%.[5] - Inter-day Precision: %RSD was found to be less than 2.0%.[5]
Limit of Detection (LOD)	The LOD was determined to be approximately 0.04 µg/mL.[3]
Limit of Quantification (LOQ)	The LOQ was determined to be approximately 0.12 µg/mL.[3]
Robustness	The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase pH.

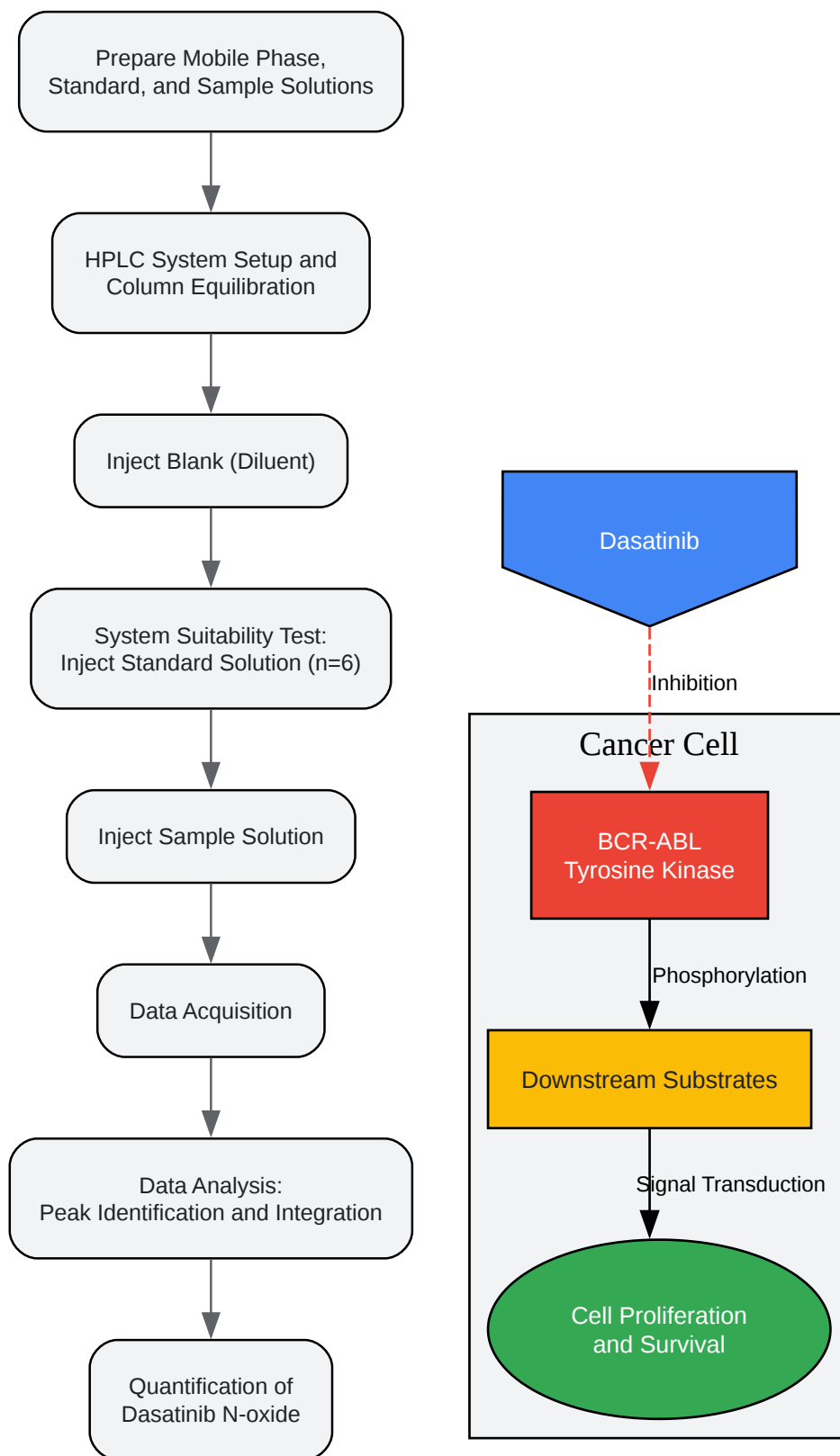
## Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantitative analysis of **Dasatinib N-oxide**. The chromatographic conditions were optimized to achieve a good separation of **Dasatinib N-oxide** from the parent drug and other related substances. A typical chromatogram would show a well-resolved peak for **Dasatinib N-oxide**. The validation data confirms that the method is accurate, precise, and linear over the specified range, making it suitable for its intended purpose in a quality control environment.

## Conclusion

A validated RP-HPLC method for the determination of **Dasatinib N-oxide** has been successfully developed and described. The method is specific, accurate, precise, and robust, fulfilling the requirements for routine analysis in the pharmaceutical industry. This application note provides a comprehensive protocol for the implementation of this method.

## Experimental Workflow Diagram



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